

PBA-1105b: A Technical Guide to Targeted Protein Degradation via Autophagy

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Compound of Interest

Compound Name: PBA-1105b

Cat. No.: B15623202

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Abstract

PBA-1105b is a novel autophagy-targeting chimera (AUTOTAC) designed for the selective degradation of pathogenic proteins. As a derivative of the well-characterized AUTOTAC, PBA-1105, **PBA-1105b** leverages the cellular autophagy machinery to eliminate unwanted proteins, offering a promising therapeutic strategy for diseases driven by protein aggregation and accumulation. This technical guide provides an in-depth overview of **PBA-1105b**, including its mechanism of action, experimental protocols for its evaluation, and available data on its performance.

Introduction to PBA-1105b and AUTOTAC Technology

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that overcomes the limitations of traditional inhibitor-based drugs. Instead of merely blocking a protein's function, TPD agents actively remove disease-causing proteins from the cell. The AUTOTAC platform represents a distinct class of TPD technology that hijacks the autophagy-lysosome system, one of the cell's primary quality control pathways for clearing damaged organelles and protein aggregates.

PBA-1105b is a bifunctional molecule consisting of a ligand that binds to the target protein and a ligand that engages the autophagy receptor protein p62/SQSTM1.[1] This dual binding brings the target protein into proximity with p62, initiating a cascade of events that leads to the target's engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.

PBA-1105b is a longer, PEGylated version of PBA-1105, a modification that can potentially improve its pharmacokinetic properties. While PBA-1105 has been studied for its ability to degrade mutant tau protein, **PBA-1105b** has been specifically designed to target mutant desmin protein, a key player in certain types of myopathies.[1]

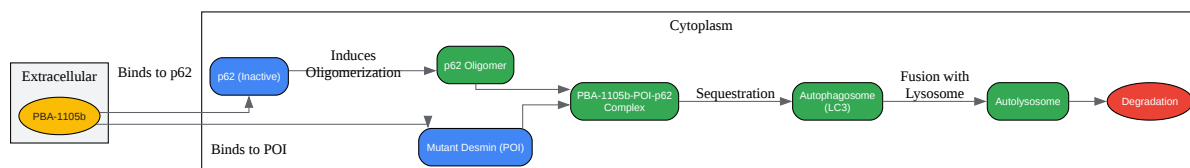
Mechanism of Action: The AUTOTAC Pathway

The mechanism of action of **PBA-1105b** is centered on the activation and leveraging of the selective autophagy pathway through the modulation of the p62/SQSTM1 protein.

- **Target Engagement:** **PBA-1105b** first binds to its intended protein of interest (POI), in this case, mutant desmin.
- **p62 Recruitment and Oligomerization:** The other end of the **PBA-1105b** molecule binds to the ZZ domain of the p62 protein.[2] This binding event is crucial as it induces a conformational change in p62, promoting its self-oligomerization.[3][4] This clustering of p62 is a key activation step.
- **Cargo Sequestration:** The oligomerized p62, now bound to the target protein via **PBA-1105b**, forms a complex that effectively sequesters the POI.
- **Autophagosome Formation:** The p62 oligomers interact with LC3 (Microtubule-associated proteins 1A/1B light chain 3) on the growing autophagosome membrane, also known as the phagophore. This interaction tethers the p62-POI complex to the autophagosome.
- **Lysosomal Degradation:** The mature autophagosome, containing the sequestered cargo, fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the target protein.

This process enhances the natural autophagic flux of ubiquitinated protein aggregates, leading to their efficient clearance.

Signaling Pathway Diagram



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Caption: Mechanism of **PBA-1105b** mediated protein degradation.

Quantitative Data

While specific quantitative data for **PBA-1105b** targeting mutant desmin is not yet publicly available, the degradative efficacy of **PBA-1105b** has been reported to be similar to its parent compound, PBA-1105. PBA-1105 has been shown to induce the degradation of mutant tau protein with high potency.

Compound	Target Protein	DC50	Dmax	Cell Line	Reference
PBA-1105	Mutant Tau (P301L)	~3 nM	Not Reported	SH-SY5Y	[5]
PBA-1105b	Mutant Desmin	Data Not Available	Data Not Available	Not Applicable	

Note: DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable with the compound.

Experimental Protocols

The following are generalized protocols for the evaluation of **PBA-1105b**'s ability to induce the degradation of a target protein, such as mutant desmin.

Cell Culture and Treatment

- **Cell Line Selection:** Utilize a cell line that endogenously or exogenously expresses the target protein (e.g., a muscle cell line for mutant desmin).
- **Cell Seeding:** Plate the cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of **PBA-1105b** in a suitable solvent (e.g., DMSO). Prepare serial dilutions of **PBA-1105b** in cell culture medium to achieve the desired final concentrations.
- **Treatment:** Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of **PBA-1105b**. Include a vehicle control (e.g., DMSO) and a positive control if available.
- **Incubation:** Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

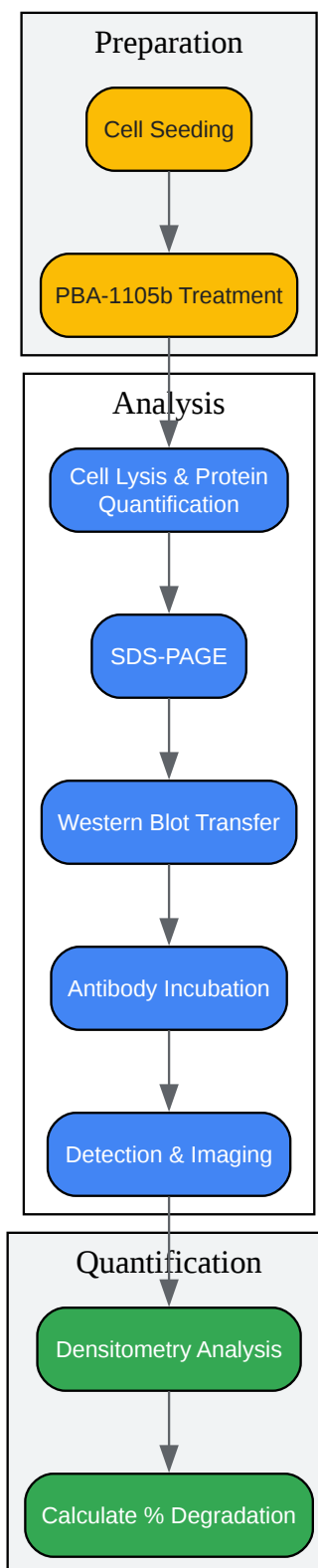
Western Blotting for Protein Degradation

Western blotting is the gold standard for quantifying the degradation of a target protein.

- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.
- **Sample Preparation:** Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.

- **SDS-PAGE:** Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel. Include a protein ladder to determine the molecular weight of the bands. Run the gel until adequate separation of the proteins is achieved.
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-desmin antibody) and a loading control (e.g., anti-GAPDH or anti- β -actin antibody) overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- **Detection:** After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- **Densitometry Analysis:** Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Experimental Workflow Diagram



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